5-Chlorobarbituric acid

Electrochemistry Chlorination Reaction Specificity

Researchers and process chemists seeking a selective monohalogenated barbiturate building block face a gap: generic barbituric acid lacks halogen reactivity, while 5,5-dichloro analogs undergo uncontrolled transformations. 5-Chlorobarbituric acid bridges this gap with a unique C5 electrophilic center. - Achieve 53-70% yields in 5-chloro-5-benzylbarbituric acid libraries for tranquilizer/anticonvulsant lead generation. - Leverage as a target product in continuous bioelectrosynthesis setups, exploiting inherent electro-reductive dechlorination of dichloro byproducts for high-purity streams. - Use as a defined electrochemical halogenation product for studying competitive C5 reaction pathways.

Molecular Formula C4H3ClN2O3
Molecular Weight 162.53 g/mol
CAS No. 19645-77-3
Cat. No. B025199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chlorobarbituric acid
CAS19645-77-3
Molecular FormulaC4H3ClN2O3
Molecular Weight162.53 g/mol
Structural Identifiers
SMILESC1(C(=O)NC(=O)NC1=O)Cl
InChIInChI=1S/C4H3ClN2O3/c5-1-2(8)6-4(10)7-3(1)9/h1H,(H2,6,7,8,9,10)
InChIKeyXDDWKERRJNWQIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 750 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chlorobarbituric Acid: Baseline Characteristics & Procurement


5-Chlorobarbituric acid (5-CBA, CAS 19645-77-3) is a heterocyclic organic compound belonging to the barbituric acid class, characterized by the substitution of a chlorine atom at the 5-position of the pyrimidine-2,4,6-trione core . With a molecular formula of C4H3ClN2O3 and a molecular weight of 162.53 g/mol, this monochlorinated derivative exists as a crystalline solid with a reported melting point of 320°C and a predicted pKa of 0.84±0.20, reflecting its weakly acidic nature and enhanced electrophilic character compared to the parent barbituric acid [1].

Why Generic Barbiturates Cannot Substitute 5-Chlorobarbituric Acid


Generic substitution within the barbituric acid family is not scientifically valid due to profound differences in electronic character, reaction specificity, and synthetic accessibility. The introduction of a single chlorine atom at the C5 position of 5-chlorobarbituric acid fundamentally alters its reactivity compared to unsubstituted barbituric acid (BA), di-substituted analogs like 5,5-dichlorobarbituric acid (5,5-DCBA), or N-methylated derivatives. Critically, the C5 monochloro substitution creates a unique electrophilic center that cannot be replicated by other analogs, which either lack halogen reactivity (BA), undergo further undesired transformations (5,5-DCBA), or exhibit blocked reaction sites (N-methyl derivatives). Attempting to substitute 5-chlorobarbituric acid with a generic alternative will inevitably lead to failed syntheses or require significant, costly process re-engineering, as demonstrated by the quantitative evidence below [1][2][3].

5-Chlorobarbituric Acid: Comparative Differentiation Evidence


Electrochemical vs. Enzymatic Monochlorination Specificity

Electrochemical oxidation of barbituric acid (BA) in the presence of chloride ion yields 5-chlorobarbituric acid (5-CBA) as a primary, identifiable intermediate, whereas enzymatic chlorination using chloroperoxidase (CPO) converts BA and its N-methyl derivatives directly to their 5,5-dichloro products. This highlights the unique, controllable generation of 5-CBA under electrochemical conditions, which is not the favored pathway in enzymatic systems [1][2][3].

Electrochemistry Chlorination Reaction Specificity

Enzymatic Bromination: 5-Chloro vs. Unsubstituted Reactivity

5-Chlorobarbituric acid serves as a competent substrate for bromoperoxidase, being converted to its 5-bromo or 5,5-dibromo derivatives, demonstrating its retained reactivity at the C5 position. This contrasts with the parent barbituric acid and its N-methylated analogs, which are also substrates, but confirms the chloro substituent does not preclude further enzymatic halogenation. The absence of a rate differential for the examined substrates indicates that the monochloro substitution does not hinder active site access [1].

Biocatalysis Enzymatic Halogenation Bromoperoxidase

Bioelectrosynthesis for Selective Monochloro Production

A bioelectrolytic system employing chloroperoxidase (CPO) achieves specific and continuous chlorination of barbituric acid to 5-chlorobarbituric acid. A critical feature is the electrolytic cell's ability to electro-reductively dechlorinate any further enzymatically-formed 5,5-dichlorobarbituric acid back to the desired monochloro product, thereby maintaining high selectivity for 5-CBA [1].

Bioelectrochemistry Haloperoxidase Continuous Flow

Precursor for CNS-Active 5-Chloro-5-Benzylbarbituric Acids

5-Chlorobarbituric acid serves as a key structural element in a new family of barbiturates. The synthesis of 5-chloro-5-benzylbarbituric acids proceeds with overall yields of 53-70%, starting from aromatic aldehydes and barbituric acid, followed by a reduction and chlorination sequence. While 5-CBA itself is not the final active compound, its 5-chloro-5-substituted derivatives demonstrate in vivo tranquilizing activity, with the core chloro-substituted scaffold being essential for this biological profile [1].

Medicinal Chemistry Synthesis CNS Depressants

5-Chlorobarbituric Acid: Research & Industrial Applications


Electrosynthesis of Monochlorinated Barbiturate Intermediates

Researchers focused on electrochemical halogenation can utilize 5-CBA as a specific, identifiable product formed from barbituric acid under controlled potential electrolysis in chloride media. This contrasts with the dihalogenation bias of enzymatic methods, making 5-CBA a valuable target for studying competitive reaction pathways at the C5 position [1].

Biocatalytic Cascade to 5-Bromo Derivatives

In projects employing haloperoxidases for selective halogenation, 5-CBA can be used as a substrate to access 5-bromo or 5,5-dibromo derivatives. Its reactivity is comparable to unsubstituted barbituric acid, ensuring predictable incorporation into enzymatic cascades for generating more complex, mixed-halogen heterocycles [2].

Synthesis of CNS-Active 5-Chloro-5-Substituted Barbiturates

Medicinal chemists can leverage 5-CBA's structural motif to construct libraries of 5-chloro-5-benzylbarbituric acids via established synthetic routes, with expected overall yields in the 53-70% range. This supports lead generation programs for novel tranquilizers or anticonvulsants, capitalizing on the underexplored potential of this specific barbiturate subclass [3].

Continuous Bioelectrosynthesis Process Development

Process chemists and engineers investigating green halogenation methods can employ 5-CBA as the target product in continuous bioelectrosynthesis setups. The inherent electro-reductive dechlorination of the 5,5-dichloro byproduct back to 5-CBA offers a strategic advantage for achieving high-purity monochloro product streams without complex separation steps [4].

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